Aripiprazole-d8 N4-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

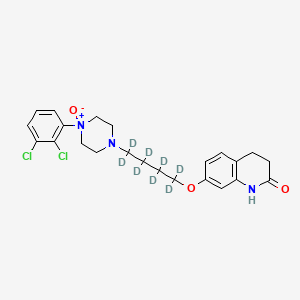

Aripiprazole-d8 N4-Oxide is a compound with the molecular formula C23H27Cl2N3O3 . It is a deuterium-labeled version of Aripiprazole, which is a human 5-HT1A receptor partial agonist with a Ki of 4.2 nM . The compound has a molecular weight of 472.4 g/mol .

Synthesis Analysis

The synthesis of Aripiprazole-d8 involves a two-step process. The first step involves the reaction of 1,4-Dibromobutane-d8 with 7-hydroxy-3,4-dihydro-2 (1H)-quinolinone. The first intermediate is then coupled with 1- (2, 3-dichlorophenyl)piperazine hydrochloride to produce Aripiprazole-d8 .Molecular Structure Analysis

The molecular structure of Aripiprazole-d8 N4-Oxide includes a total of 61 bonds, 34 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis

Aripiprazole-d8 N4-Oxide has a molecular weight of 472.4 g/mol, XLogP3-AA of 3.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 7, Exact Mass of 471.1931611 g/mol, Monoisotopic Mass of 471.1931611 g/mol, Topological Polar Surface Area of 59.6 Ų, Heavy Atom Count of 31, Formal Charge of 0, Complexity of 603, and Isotope Atom Count of 8 .Scientific Research Applications

Synthesis and Characterization :

- Aripiprazole-d8, a deuterium-labeled isotope of Aripiprazole, was synthesized for research purposes. This compound aids in the quantitative analysis of Aripiprazole using HPLC-MS/MS methods, which is crucial for further research and development of this pharmaceutical ingredient (Vohra, Sandbhor, & Wozniak, 2015).

Pharmacological Properties :

- Aripiprazole is a partial agonist at human dopamine D2 receptors, which influences its pharmacologic properties. It has a unique mechanism of action compared to other antipsychotics, displaying both agonist and antagonist properties in various dopaminergic models (Burris et al., 2002).

Potential Therapeutic Uses :

- Aripiprazole and its metabolites, including N-oxides, are studied for their role in treating schizophrenia. They exhibit strong activity in influencing dopamine receptors but are devoid of side effects typically induced by other drugs used for schizophrenia treatment (Satyanarayana et al., 2005).

Receptor Activity Profile :

- Aripiprazole is identified as a dopamine-serotonin system stabilizer due to its partial agonist activity at serotonin 5-hydroxytryptamine (5-HT)1A receptors and antagonist activity at 5-HT2A receptors. This profile may underlie its unique antipsychotic activity in humans (Urban et al., 2007).

Research on Metabolites :

- Aripiprazole's metabolites contribute to its pharmacological profile. The human metabolite displays similar partial agonist activity to Aripiprazole at dopamine receptors, while the rodent metabolite shows antagonist properties. These findings highlight the need to consider species-specific differences in metabolite activity when interpreting pre-clinical and clinical data (Wood et al., 2006).

Mechanism of Action

Target of Action

Aripiprazole-d8 N4-Oxide, like its parent compound Aripiprazole, primarily targets dopaminergic and 5-HT1A receptors . These receptors play a crucial role in regulating mood and psychotic disorders .

Mode of Action

Aripiprazole-d8 N4-Oxide acts as a partial agonist at dopaminergic and 5-HT1A receptors and an antagonist at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine depending on the environment .

Biochemical Pathways

Aripiprazole-d8 N4-Oxide affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . It also has differential effects on intracellular pathways, such as the extracellular signal-regulated kinase (ERK), compared with full D2R antagonists .

Pharmacokinetics

The pharmacokinetics of Aripiprazole-d8 N4-Oxide is likely similar to that of Aripiprazole, which is metabolized by cytochrome P450 (CYP) 2D6 and CYP3A4 . These enzymes form its active metabolite dehydro-aripiprazole . Due to the genetic polymorphism of CYP2D6, plasma concentrations of Aripiprazole can be highly variable between different phenotypes .

Result of Action

The result of Aripiprazole-d8 N4-Oxide’s action is the treatment of a wide variety of mood and psychotic disorders, such as schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette’s syndrome . It reduces dopaminergic neurotransmission through partial agonism of D2 receptors, mainly in the mesolimbic and mesocortical pathways .

Action Environment

The action of Aripiprazole-d8 N4-Oxide is influenced by endogenous dopamine levels and signaling status . Depending on these factors, Aripiprazole-d8 N4-Oxide may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs), consistent with purported biased ligand pharmacology .

Safety and Hazards

When handling Aripiprazole-d8 N4-Oxide, one should avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The unique pharmacological profile of Aripiprazole, which Aripiprazole-d8 N4-Oxide shares, provides ‘adaptive’ pharmacological activity. This has shifted the concept of dopamine modulation beyond the established approach of dopamine D2 receptor (D2R) antagonism. The hypothesized effects of Aripiprazole on cell-protective mechanisms and neurite growth, as well as the differential effects on intracellular pathways [i.e., extracellular signal-regulated kinase (ERK)] compared with full D2R antagonists, suggest further exploration of these targets by novel and future biased ligand compounds .

properties

IUPAC Name |

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTVYHFBHZGERN-BQLKVSHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aripiprazole-d8 N4-Oxide | |

CAS RN |

1346600-39-2 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346600-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)